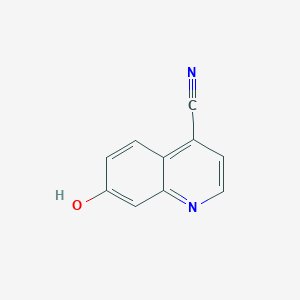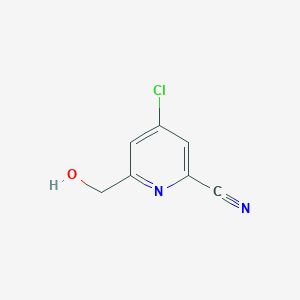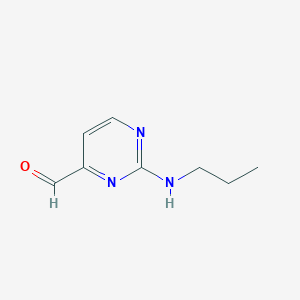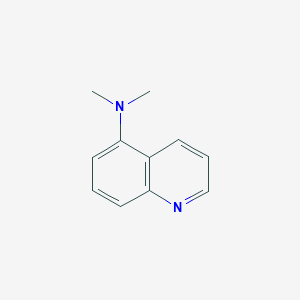![molecular formula C5H4ClN5 B11916192 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B11916192.png)
6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-5-chloropyrazole with formamide under reflux conditions . Another approach involves the use of substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Ultrasonic-assisted synthesis has also been explored to enhance reaction efficiency and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution at the chloro position.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, influencing its biological activity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like alkylamines and conditions such as THF at 150°C.
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine primarily involves the inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with a similar scaffold, known for its CDK2 inhibitory activity.
Thioglycoside Derivatives: These compounds also exhibit significant cytotoxic activities and are structurally related to pyrazolo[3,4-d]pyrimidines.
Uniqueness
6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine stands out due to its potent dual activity against cancer cell lines and CDK2 inhibition. Its unique structure allows for specific interactions with molecular targets, making it a promising candidate for further drug development .
Properties
Molecular Formula |
C5H4ClN5 |
|---|---|
Molecular Weight |
169.57 g/mol |
IUPAC Name |
6-chloro-2H-pyrazolo[3,4-d]pyrimidin-3-amine |
InChI |
InChI=1S/C5H4ClN5/c6-5-8-1-2-3(7)10-11-4(2)9-5/h1H,(H3,7,8,9,10,11) |
InChI Key |
XQWKUQLJRAFCSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NC2=NNC(=C21)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4,9-Triazaspiro[5.5]undecan-3-one](/img/structure/B11916111.png)









![1-(1-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)ethanone](/img/structure/B11916175.png)
![4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11916180.png)


